Scientific Field: Medicinal chemistry and virology.
Summary: Researchers have synthesized various indole derivatives, including methyl 3’-amino-3-fluoro-[1,1’-biphenyl]-4-carboxylate hydrochloride, as potential antiviral agents.
Methods: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, with an IC50 of 7.53 μmol/L.
Results: These compounds hold promise for developing novel antiviral therapies.
Scientific Field: Hematology and drug discovery.
Summary: Methyl 3’-amino-3-fluoro-[1,1’-biphenyl]-4-carboxylate hydrochloride (DPC423) is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.
Methods: DPC423 was designed and synthesized for its inhibitory activity against factor Xa.
Results: DPC423 represents a potential therapeutic agent for managing coagulation disorders.
Scientific Field: Organic synthesis and catalysis.
Summary: Indole derivatives have been explored as building blocks for various synthetic transformations.
Methods: Researchers investigated the catalytic protodeboronation of pinacol boronic esters, including indole derivatives.
Results: These studies contribute to the development of efficient synthetic methodologies.
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has the chemical formula C₁₄H₁₃ClFNO₂ and a molecular weight of 281.71 g/mol. This compound features a biphenyl structure substituted with an amino group, a fluoro group, and a carboxylate moiety. It is classified as an organofluorine compound due to the presence of a carbon-fluorine bond, which is known to enhance the biological activity and stability of organic molecules .
The chemical reactivity of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylate can undergo esterification or hydrolysis. Additionally, the presence of the fluorine atom may influence the compound's reactivity by stabilizing certain intermediates during chemical transformations.
Research indicates that compounds containing amino and fluoro substituents often exhibit significant biological activity. Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has been studied for its potential pharmacological effects, particularly in relation to its interaction with various biological targets. The fluoro group may enhance lipophilicity and bioavailability, making it an attractive candidate for drug development .
Several methods have been proposed for synthesizing methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride:
These synthetic routes allow for the controlled introduction of functional groups necessary for achieving desired properties in the final product .
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride has various applications:
Studies on methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride have focused on its interactions with biological receptors and enzymes. These interactions are crucial for understanding its potential therapeutic effects and side effects. Preliminary data suggest that it may interact with specific targets involved in metabolic pathways or disease processes .
Several compounds share structural similarities with methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate | 1369287-06-8 | Lacks fluorine; used in similar pharmaceutical contexts |
Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl | 129319943 | Contains aminomethyl instead of amino group |
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate | 70701217 | Different position of functional groups |
These compounds highlight the uniqueness of methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride due to its specific combination of functional groups and structural features that may confer distinct biological properties .